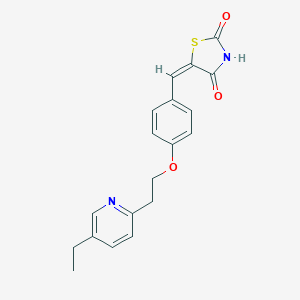

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

Descripción general

Descripción

UCL1684 es un ion quinolinio que resulta de la unión de dos moléculas de 4-aminoquinolinio a través de un enlace 1,3-dimetilbenceno en las posiciones 1 y 4, formando una estructura cíclica. Es un potente bloqueador de los canales de potasio activados por calcio en ratas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

UCL1684 se sintetiza uniendo dos moléculas de 4-aminoquinolinio a través de un enlace 1,3-dimetilbenceno. Las condiciones de reacción suelen implicar el uso de solventes como el dimetilsulfóxido (DMSO) y pueden requerir calentamiento y agitación para facilitar la reacción .

Métodos de Producción Industrial

La producción industrial de UCL1684 implica rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

UCL1684 principalmente experimenta reacciones de sustitución debido a la presencia del ion quinolinio. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos. Las condiciones a menudo implican solventes como DMSO y temperaturas que van desde la temperatura ambiente hasta temperaturas elevadas.

Reacciones de Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de Reducción: Se emplean reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de quinolinio sustituidos .

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Thiazolidinediones (TZDs), including the compound , are primarily known for their insulin-sensitizing effects, making them valuable in the treatment of type 2 diabetes mellitus. These compounds act by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

- Mechanism of Action : The activation of PPAR-γ enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake and reduced plasma glucose levels. This mechanism is critical for managing diabetes and has been well-documented in various studies .

- Clinical Relevance : The thiazolidinedione class has been used clinically to treat type 2 diabetes, with compounds such as pioglitazone being widely prescribed. The compound 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione may exhibit similar properties, warranting further investigation into its efficacy and safety profiles .

Structural Characteristics

The structural integrity of this compound is essential for its biological activity. The compound features a thiazolidine ring that is crucial for its interaction with biological targets.

The synthesis of this compound involves the condensation of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde with thiazolidinedione under reflux conditions in methanol. This method highlights the importance of careful synthetic design to yield high-purity compounds suitable for biological testing .

Table 2: Synthesis Parameters

| Reagent | Amount |

|---|---|

| 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | 600 mg (2.32 mmol) |

| Thiazolidinedione | 299 mg (2.55 mmol) |

| Methanol | 7 ml |

| Piperidine (catalytic amount) | 1.85 mmol |

Mecanismo De Acción

UCL1684 ejerce sus efectos bloqueando los canales de potasio activados por calcio. Esta inhibición afecta la fase de polarización-repolarización del potencial de acción, su excitabilidad o refractariedad, o la conducción del impulso o la capacidad de respuesta de la membrana dentro de las fibras cardíacas .

Comparación Con Compuestos Similares

Compuestos Similares

Apamina: Otro bloqueador de los canales de potasio activados por calcio, pero es un péptido.

NS8593: Un inhibidor de molécula pequeña de los canales de potasio activados por calcio.

TRAM-34: Bloquea los canales de potasio activados por calcio de conductancia intermedia

Singularidad

UCL1684 es único debido a su naturaleza no peptídica y su alta potencia como bloqueador de los canales de potasio activados por calcio. Tiene una estructura específica que le permite inhibir eficazmente estos canales con alta selectividad .

Actividad Biológica

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. Thiazolidinediones are known to enhance insulin sensitivity and have been used in the treatment of type 2 diabetes. This article explores the compound's structural characteristics, biological activities, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H20N2O3S

- Key Structural Features :

- Thiazolidine ring

- Ethoxy group attached to a pyridine

- Benzylidene moiety

The thiazolidine ring exhibits dihedral angles with adjacent aromatic systems, contributing to its three-dimensional conformation and potential interaction sites for biological targets .

Antidiabetic Properties

Thiazolidinediones, including this compound, are primarily recognized for their role in diabetes management. They function by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose and lipid metabolism. The compound has shown promise in:

- Reducing Plasma Glucose Levels : Studies indicate significant reductions in fasting blood glucose levels in diabetic models.

- Lipid Profile Improvement : It has been observed to lower triglyceride and cholesterol levels, contributing to better cardiovascular health in diabetic patients .

Inhibition of Protein Tyrosine Phosphatases

Recent research suggests that derivatives of thiazolidinedione can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. The compound demonstrated:

- Binding Affinity : Molecular docking studies revealed strong interactions with PTP1B, suggesting potential as a therapeutic agent for enhancing insulin sensitivity.

- Hydrogen Bonding Interactions : Specific amino acids such as ASP48 and TYR46 were identified as critical for binding stability .

Other Biological Activities

Beyond its antidiabetic effects, the compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could mitigate oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound involves a multi-step process:

-

Starting Materials :

- 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde

- Thiazolidinedione precursor

-

Reaction Conditions :

- The aldehyde and thiazolidinedione are dissolved in methanol with a catalytic amount of piperidine.

- The mixture is refluxed overnight followed by acidification and crystallization.

- Yield and Purity : The final product is purified through recrystallization techniques yielding high purity suitable for biological testing .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vivo Studies :

- Animal models treated with the compound exhibited significant improvements in glycemic control compared to controls.

- Histological examinations revealed protective effects on pancreatic beta cells.

-

In Vitro Assays :

- Cell viability assays demonstrated the compound's safety profile at therapeutic concentrations.

- Enzyme inhibition assays confirmed its role as a PTP1B inhibitor with IC50 values indicating potent activity.

- QSAR Modeling :

Propiedades

IUPAC Name |

(5E)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTUJOCADSTMCL-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144809-28-9 | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.